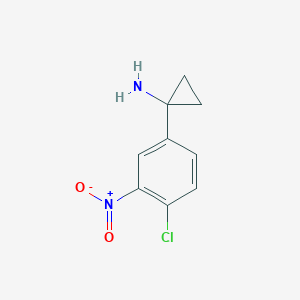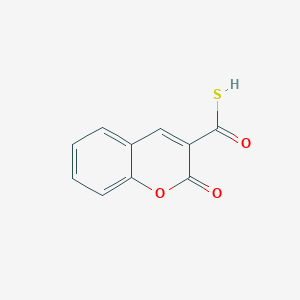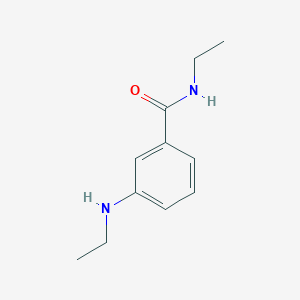
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structural features, including a chloro-substituted indole ring and a bulky diphenylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis or other cyclization methods.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Diphenylmethyl Group: This step might involve Friedel-Crafts alkylation using diphenylmethanol and a Lewis acid catalyst.
Final Functionalization: The ethanol group can be introduced through reduction or substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
化学反应分析
Types of Reactions
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Utilizing its unique properties in material science or as a catalyst.
作用机制
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression modulation, or metabolic regulation.
相似化合物的比较
Similar Compounds
1H-Indole-3-acetic acid: A naturally occurring plant hormone.
5-Chloro-1H-indole: A simpler analog with similar structural features.
1-(Diphenylmethyl)-1H-indole: Lacking the chloro and ethanol groups.
Uniqueness
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-1-(diphenylmethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its bulky diphenylmethyl group and chloro substitution might enhance its stability and reactivity compared to simpler indole derivatives.
属性
CAS 编号 |
872674-52-7 |
|---|---|
分子式 |
C27H28ClNO |
分子量 |
418.0 g/mol |
IUPAC 名称 |
2-(1-benzhydryl-2-tert-butyl-5-chloroindol-3-yl)ethanol |
InChI |
InChI=1S/C27H28ClNO/c1-27(2,3)26-22(16-17-30)23-18-21(28)14-15-24(23)29(26)25(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,18,25,30H,16-17H2,1-3H3 |
InChI 键 |
VHPFCUNOYTVSSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)



![5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612947.png)



![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12612984.png)
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)

![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)
